molecular formula C8H9NO4S B13004939 4-Formyl-2-methoxybenzenesulfonamide

4-Formyl-2-methoxybenzenesulfonamide

Cat. No.: B13004939
M. Wt: 215.23 g/mol
InChI Key: JIJDCMFCAJBSGY-UHFFFAOYSA-N
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Description

4-Formyl-2-methoxybenzenesulfonamide is an organic compound with the molecular formula C8H9NO4S and a molecular weight of 215.23 g/mol . It is characterized by the presence of a formyl group (-CHO), a methoxy group (-OCH3), and a sulfonamide group (-SO2NH2) attached to a benzene ring. This compound is typically a white to light yellow crystalline solid .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Formyl-2-methoxybenzenesulfonamide can be synthesized through various methods. One common approach involves the reaction of 4-methoxybenzaldehyde with sulfonamide under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve multi-step processes that include the use of advanced equipment and techniques to optimize yield and purity. The exact methods can vary depending on the scale of production and the desired specifications of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Formyl-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Formyl-2-methoxybenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Formyl-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase, which play crucial roles in various biological processes. This inhibition can lead to antimicrobial and other pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Formyl-2-methoxybenzenesulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H9NO4S

Molecular Weight

215.23 g/mol

IUPAC Name

4-formyl-2-methoxybenzenesulfonamide

InChI

InChI=1S/C8H9NO4S/c1-13-7-4-6(5-10)2-3-8(7)14(9,11)12/h2-5H,1H3,(H2,9,11,12)

InChI Key

JIJDCMFCAJBSGY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=O)S(=O)(=O)N

Origin of Product

United States

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